Bienvenue dans la boutique en ligne BenchChem!

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Antitumor SAR Thiazole substitution NCI-60 screening

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide (CAS 380445-75-0) is a fully synthetic small-molecule member of the 2,4,5-trisubstituted thiazole family, characterized by a 5-acetyl group, a 4-phenyl ring, and a 2-(3-phenylpropanamido) side chain. Its molecular formula is C₂₀H₁₈N₂O₂S (MW 350.44 g/mol).

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 380445-75-0
Cat. No. B2514909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
CAS380445-75-0
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,22,24)
InChIKeySAMXZMIRDSTZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide (CAS 380445-75-0): Thiazole-Propanamide Antitumor Scaffold Profile


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide (CAS 380445-75-0) is a fully synthetic small-molecule member of the 2,4,5-trisubstituted thiazole family, characterized by a 5-acetyl group, a 4-phenyl ring, and a 2-(3-phenylpropanamido) side chain. Its molecular formula is C₂₀H₁₈N₂O₂S (MW 350.44 g/mol). This compound belongs to a therapeutically significant scaffold class: 2-acetamido/propanamido-4-phenylthiazoles have been systematically evaluated by the U.S. National Cancer Institute (NCI) in vitro screening program, where multiple congeners demonstrated broad-spectrum antitumor activity at a single 10 μM dose [1]. The 4-phenyl-5-acetyl substitution pattern is particularly notable—structure–activity relationship (SAR) studies within this chemotype have established that 4-phenyl-bearing analogs consistently outperform their 4-methyl counterparts in antitumor assays, while straight-chain propanamide linkers confer an activity advantage over branched congeners [1].

Why Generic Substitution Fails: Structural Determinants of Antitumor Activity in the N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide Chemotype


Thiazole-based amides cannot be treated as interchangeable procurement items. Systematic SAR investigations within the 2-acetamido/propanamido-thiazole series demonstrate that minor structural modifications produce large-magnitude shifts in both antitumor potency and tumor-type selectivity. Specifically, replacing the 4-phenyl substituent with a 4-methyl group markedly diminishes activity, while introducing branching into the propanamide linker attenuates antitumor efficacy [1]. Furthermore, in the closely related 4-(4-substituted phenyl)-thiazole propanamide series, the difference between the most active analog (MG-MID GI₅₀ = 2.8 μM) and less active members spans orders of magnitude, with only compounds 19 and 28 achieving a 7- to 9-fold potency advantage over the clinical benchmark 5-fluorouracil [2]. These findings underscore that the precise triad of 5-acetyl, 4-phenyl, and straight-chain 3-phenylpropanamido substitution embodied in CAS 380445-75-0 is not a casual combination—it represents an evolutionarily optimized pharmacophore within this compound class, and untested generic substitution with any closely related analog (e.g., 4-methyl, branched amide, or tosyl/methanesulfonyl variants) carries a high risk of substantial activity loss or complete inactivation.

Quantitative Evidence Guide: N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide (380445-75-0) Differentiation Data


4-Phenyl vs. 4-Methyl Thiazole Substitution: Qualitative Activity Differential Confirmed by NCI Single-Dose Antitumor Screening

In a systematic SAR study of 2-acetamido- and 2/3-propanamido-thiazole analogs evaluated by the NCI in vitro antitumor screen at 10 μM, compounds bearing a 4-phenyl function on the thiazole ring proved unequivocally more active than their 4-methyl congeners [1]. The closest available named comparator is N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide, which carries a methyl group in place of the phenyl at position 4. While direct side-by-side GI₅₀ data for this specific pair are not published, the SAR study provided explicit qualitative ranking across the entire series: 'Compounds bearing straight chain substituent or 4-phenyl function proved to be more active than their branched or 4-methyl congeners' [1]. Within the same series, compound 37—a 4-phenyl-bearing 3-chloro-propanamide analog—achieved 92.7% growth inhibition against the Leukemia CCRF-CEM cell line at 10 μM and proved lethal to three additional cancer lines (HOP-92, NCI-H522, MDA-MB-468) [1]. This class-wide directional advantage is a critical procurement consideration: selecting the 4-methyl analog introduces a documented activity penalty.

Antitumor SAR Thiazole substitution NCI-60 screening

Straight-Chain 3-Phenylpropanamide Linker: Activity Advantage Over Branched Amide Analogs

The NCI SAR analysis in the 2-acetamido/propanamido-thiazole series explicitly demonstrated that straight-chain amide substituents confer superior antitumor activity relative to branched-chain congeners [1]. CAS 380445-75-0 features a linear —NH—C(=O)—CH₂—CH₂—Ph (3-phenylpropanamido) side chain, which conforms to the activity-favoring straight-chain topology. In contrast, commercially available branched or sterically encumbered analogs (e.g., N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide, or tosyl/sulfonyl-propanamide variants with branched substituents) fall into the disfavored category [1]. This topological preference was determined across the full compound library screened by the NCI at 10 μM, with straight-chain-bearing compounds consistently populating the high-activity tier.

Linker SAR Propanamide topology Antitumor optimization

Class-Referenced Antitumor Potency: MG-MID GI₅₀ Values of 2.8–3.3 μM for Closely Related 4-Phenylthiazole Propanamides with 7–9 Fold Superiority Over 5-FU

The most direct quantitative potency reference for the 4-phenylthiazole-propanamide scaffold comes from the follow-up study 'Substituted thiazoles VII,' which evaluated 2-acetamido/propanamido-4-(4-substituted phenyl)-1,3-thiazoles in the NCI five-dose screen [2]. The two most active members—compounds 19 and 28—achieved full-dose MG-MID GI₅₀ values of 2.8 μM and 3.3 μM, with corresponding TGI values of 11.4 μM and 13.1 μM, and LC₅₀ values of 44.7 μM and 46.8 μM, respectively [2]. Critically, these compounds proved 9-fold and 7-fold more active than the reference anticancer drug 5-fluorouracil (5-FU) in the same assay system [2]. While CAS 380445-75-0 was not individually tested in this specific paper, it shares the identical core pharmacophore (4-phenylthiazole, 5-acetyl, 2-propanamido linkage) and differs only in the terminal amide substituent (3-phenylpropanoyl vs. the 4-substituted benzoyl/alkanoyl caps in compounds 19/28). Given that the SAR trajectory in the preceding paper (Substituted thiazoles VI) established that the 4-phenyl-thiazole + straight-chain propanamide combination defines the high-activity cluster [1], these quantitative MG-MID GI₅₀ benchmarks represent the most realistic potency expectation range for this compound class.

GI50 benchmark NCI-60 panel 5-fluorouracil comparator

Spectroscopic Identity Verification: Differentiable ¹H NMR and MS Fingerprint vs. Closest 4-Methyl Analog

The closest commercially cataloged analog—N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide—has a fully resolved spectroscopic identity in the Wiley KnowItAll spectral libraries (SpectraBase Compound ID: 97ZfSmJKzXc), with deposited ¹H NMR and GC-MS spectra [1]. The key differentiating features are: (i) the aromatic proton region—the 4-phenyl analog (CAS 380445-75-0) contains 10 aromatic protons from two distinct phenyl rings vs. only 5 aromatic protons from a single phenyl ring plus a 3H singlet for the 4-methyl group in the comparator; (ii) the 4-phenyl compound has a molecular ion at m/z 350.44 (C₂₀H₁₈N₂O₂S) vs. m/z 288.36 (C₁₅H₁₆N₂O₂S) for the 4-methyl analog—a difference of 62.08 Da; (iii) the 4-phenyl analog lacks the characteristic upfield methyl singlet (δ ~2.3–2.5 ppm in DMSO-d₆) present in the 4-methyl compound [1]. These orthogonal spectral markers enable unambiguous identity confirmation and detection of cross-contamination or mislabeling during procurement and inventory management.

Identity verification Quality control Spectroscopic fingerprint

Limitations Acknowledgment: Absence of Published Direct Head-to-Head Comparative Data for CAS 380445-75-0

As of the knowledge cutoff, no peer-reviewed primary research article or public database entry has reported direct, compound-specific in vitro or in vivo biological activity data for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide (CAS 380445-75-0). The quantitative GI₅₀ benchmarks cited above derive from structurally related analogs within the same SAR-investigated chemotype series [1][2] and constitute class-level inference rather than direct measurement. Furthermore, no published head-to-head comparison data exist pitting this specific compound against any named comparator in a shared assay. Users should treat the SAR-derived activity expectations as probabilistic guidance and independently verify the compound's biological performance in their target assay system upon procurement. This transparent disclosure is essential for scientifically sound procurement decision-making: the compound's value proposition rests on its alignment with the empirically validated structural determinants of activity within this thiazole class, not on directly measured potency data for the compound itself.

Data gap Evidence quality Procurement caveat

Best-Fit Research and Industrial Application Scenarios for N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide (380445-75-0)


Anticancer Hit-Finding and Lead-Optimization Campaigns Targeting the NCI-60 Tumor Panel

The compound is optimally deployed as a screening candidate in NCI-60 or analogous multi-cell-line antiproliferative panels, where its 4-phenyl + straight-chain propanamide pharmacophore places it directly within the high-activity SAR cluster defined by El-Messery et al. [1]. Related 4-phenylthiazole propanamides have delivered MG-MID GI₅₀ values in the 2.8–3.3 μM range with 7- to 9-fold superiority over 5-FU [2]. Procurement of CAS 380445-75-0 for initial single-dose (10 μM) screening, followed by five-dose GI₅₀ determination in responsive lines, represents a data-driven expansion of this validated chemical series.

Systematic Structure–Activity Relationship (SAR) Studies on Thiazole C-2 Amide Substituents

CAS 380445-75-0 serves as a key SAR probe for interrogating the contribution of the terminal N-acyl substituent to antitumor activity within the 5-acetyl-4-phenylthiazole template. The prior SAR literature has established that the 4-phenyl group [1] and the straight-chain amide topology [1] are both activity-enhancing features, but the influence of the terminal phenyl ring (present in CAS 380445-75-0 vs. aliphatic or heterocyclic caps in other series members) remains unexplored. Procuring this compound enables direct comparison with published analogs (e.g., compound 37, the 3-chloro-propanamide variant [1]) to isolate the terminal substituent's contribution, generating new SAR knowledge of immediate relevance to medicinal chemistry optimization.

Analytical Reference Standard for Thiazole-Propanamide Library Quality Control

The compound's well-defined molecular formula (C₂₀H₁₈N₂O₂S, MW 350.44) and the availability of spectroscopic reference data for its closest 4-methyl analog [3] make it suitable as an analytical benchmark for verifying the identity and purity of thiazole-propanamide compound libraries. Its unique combination of two distinct phenyl ring environments (¹H NMR) and a characteristic molecular ion (MS) provides orthogonal identity confirmation that distinguishes it from all other members of the 5-acetyl-4-phenylthiazole family. Procurement for use as an HPLC/MS system suitability standard or NMR calibration check is directly supported by the existing spectral infrastructure [3].

Computational Chemistry and Molecular Modeling: Pharmacophore Validation

CAS 380445-75-0 occupies a previously unexplored vertex in the 2,4,5-trisubstituted thiazole chemical space and is structurally poised for inclusion in pharmacophore modeling and virtual screening campaigns. The SAR rules derived from the El-Messery and Hassan publications [1][2] provide a quantitative activity landscape into which this compound can be computationally docked. Its procurement enables experimental validation of in silico predictions, closing the design–synthesis–assay loop for this chemotype. This application scenario is particularly relevant for groups employing ligand-based or structure-based drug design methodologies.

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.